Oleyl trifluoromethyl ketone

Overview

Description

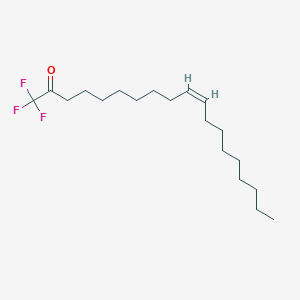

Oleyl trifluoromethyl ketone (OTK, CAS 177987-23-4) is a fluorinated organic compound with the molecular formula C₁₉H₃₃F₃O and a molecular weight of 334.5 g/mol. Structurally, it is derived from oleic acid by replacing the carboxylic acid (-COOH) group with a trifluoromethyl ketone (-COCF₃) moiety . This modification enhances its metabolic stability and lipophilicity, making it highly effective as a competitive inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids like anandamide.

OTK is supplied as an ethanol solution (stable at -20°C for ≥2 years) and demonstrates potent FAAH inhibition, achieving 95.7% inhibition of human FAAH and 94.8% inhibition of rat FAAH at 10 µM in transfected COS-7 cells . Its solubility in aqueous buffers (e.g., ~50 µg/mL in PBS) allows for biological applications with minimal organic solvent residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleyl trifluoromethyl ketone can be synthesized through several methods. One common approach involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures (around -40°C). This method yields the desired trifluoromethyl ketone with high efficiency .

Another method involves the trifluoromethylation of aldehydes using a copper catalyst, triethylsilane, and potassium persulfate in aqueous acetone at room temperature. This approach is applicable to both aliphatic and aromatic aldehydes and provides good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired scale of production. The use of fluoroform and KHMDS in triglyme is particularly favored for its high yield and efficiency .

Chemical Reactions Analysis

Photoredox Cross-Coupling with Allyl Halides

In photocatalytic conditions ([Ir(dtbbpy)(ppy)₂]PF₆, blue LED light), oleyl trifluoromethyl ketone undergoes radical-radical cross-coupling with allyl bromides. The reaction proceeds via:

- Generation of a trifluoromethyl ketyl radical through single-electron reduction.

- Formation of an allyl radical from the allyl halide.

- Radical-radical coupling to yield trifluoromethyl-allyl-substituted tert-alcohols (Figure 1A) .

| Substrate Scope | Yield Range | Key Byproducts |

|---|---|---|

| Electron-rich aryl groups | 72–89% | Homocoupled dimer (≤15%) |

| Electron-deficient aryl groups | 65–81% | Allyl homocoupling products |

| Ortho-substituted styrenes | 45–68% | – |

Conditions : MeCN, 0.1 M, 18 W blue LEDs, 24–48 h .

Electrochemical Allylation

Under constant-current electrolysis (6 mA, graphite electrodes), the compound participates in electrochemical allylation with allyl bromides. The reaction proceeds via:

- Cathodic reduction to generate CF₃ radicals.

- Anodic oxidation of allyl bromide to allyl radicals.

- Cross-coupling to form α-CF₃ ketones (Figure 1B) .

| Electrolyte | Solvent | Yield (Typical) |

|---|---|---|

| TBAPF₆ | CH₃CN | 50–75% |

1,2-Oxidative Trifluoromethylation of Olefins

Using Ag(O₂CCF₂SO₂F) as a CF₃ source and O₂ as an oxidant, this compound facilitates 1,2-oxidative trifluoromethylation of unactivated olefins :

- CF₃ radical generation via Ag-mediated decomposition.

- Radical addition to the olefin.

- Oxygen trapping to form α-trifluoromethyl ketones (Figure 2) .

| Olefin Type | Example Product | Yield |

|---|---|---|

| Styrenes | α-CF₃ acetophenone derivatives | 60–82% |

| Aliphatic olefins | Linear α-CF₃ ketones | 45–58% |

Mechanistic Evidence :

- Detection of TEMPO-CF₃ adducts (⁶³% by ¹⁹F NMR) .

- O₂ confirmed as the oxygen source via isotopic labeling .

Trifluoromethylation of Esters

This compound can be synthesized via nucleophilic trifluoromethylation of methyl esters using HCF₃ and KHMDS in triglyme at −40°C :

Reaction Pathway :

- Deprotonation of HCF₃ by KHMDS.

- Nucleophilic attack on the ester carbonyl.

- Elimination to form the trifluoromethyl ketone (Figure 3) .

| Ester Type | Yield | Scalability |

|---|---|---|

| Aromatic | 75–92% | Gram-scale (43–62%) |

| Aliphatic | 50–68% | – |

Hydration Equilibrium

The trifluoromethyl ketone group exhibits partial hydration in aqueous media, forming geminal diols :

- Hydration extent : 2–9% in CD₃OD (¹H NMR) .

- Impact on reactivity : Hydrated species show reduced electrophilicity, necessitating anhydrous conditions for ketone-specific reactions .

Redox Sensitivity

The compound is susceptible to:

- Oxidation : Forms carboxylic acids under strong oxidants (e.g., KMnO₄) .

- Reduction : Converts to secondary alcohols with NaBH₄ or LiAlH₄ .

Comparative Reaction Pathways

Scientific Research Applications

Chemical Synthesis

OTFK serves as a building block in the synthesis of fluorinated compounds, which are critical in medicinal chemistry. Its unique structure allows for the development of new materials and chemical processes. The trifluoromethyl group is particularly useful in enhancing the biological activity of synthesized compounds.

OTFK is primarily recognized for its role as an inhibitor of fatty acid amide hydrolase (FAAH) . This enzyme is responsible for the hydrolysis of fatty acid amides, including endocannabinoids like anandamide and oleamide. By inhibiting FAAH, OTFK increases the levels of these compounds, which can influence various physiological processes such as pain sensation, mood regulation, and inflammation control.

Therapeutic Potential

Due to its ability to modulate endocannabinoid signaling through FAAH inhibition, OTFK has potential therapeutic applications in treating conditions related to pain and inflammation. Studies have indicated that increasing levels of endocannabinoids can lead to analgesic effects without the side effects associated with traditional pain medications.

Case Study 1: FAAH Inhibition and Pain Management

In a study investigating the effects of OTFK on pain perception, researchers found that administration of OTFK led to significant reductions in pain responses in animal models. The results suggested a potential role for FAAH inhibitors like OTFK in developing new pain management therapies that avoid opioid-related side effects.

Case Study 2: Impact on Sleep Regulation

Research has also explored the implications of increased oleamide levels due to FAAH inhibition by OTFK on sleep regulation. The findings indicated that modulation of fatty acid amides could lead to new treatments for sleep disorders, highlighting OTFK's versatility in therapeutic applications.

Mechanism of Action

Oleyl trifluoromethyl ketone exerts its effects primarily through the inhibition of fatty acid amide hydrolase. This enzyme is responsible for the hydrolysis of fatty acid amides, which are signaling molecules involved in various physiological processes. The inhibition of fatty acid amide hydrolase leads to increased levels of these signaling molecules, thereby modulating their effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoromethyl ketones (TFMKs) are a versatile class of enzyme inhibitors, with activity modulated by structural features such as fluorination level, chain length, and hydration state. Below is a comparative analysis of OTK and key analogs:

Structural and Functional Insights

- Fluorination Level: Trifluoromethyl (-CF₃) groups enhance electrophilicity and resistance to hydrolysis compared to non-fluorinated ketones. Pentafluoroethyl (-CF₂CF₃) derivatives (e.g., compound 10a) exhibit higher GVIA iPLA2 inhibition than TFMKs but lose potency with longer chains (e.g., compound 11) . OTK’s -CF₃ group enables strong, reversible interactions with FAAH’s catalytic serine residue, mimicking the tetrahedral intermediate of substrate hydrolysis .

Chain Length and Unsaturation :

- Hydration State: TFMKs can exist as ketones or hydrates (gem-diols). Hydration reduces electrophilicity but enhances metal chelation (e.g., HDAC inhibition) . OTK likely remains unhydrated in ethanol, optimizing FAAH binding . Pentafluoroethyl ketone 30 is fully hydrated in solution, abolishing PLA2 inhibition .

Enzyme Inhibition Mechanisms

- FAAH (OTK) : OTK acts as a transition-state analog, forming a covalent adduct with FAAH’s nucleophilic serine. The -CF₃ group stabilizes the enzyme-inhibitor complex via hydrophobic interactions .

- PLA2 (Palmitoyl TFMK) : Inhibits phospholipase A2 by mimicking the sn-2 acyl chain of phospholipid substrates, blocking substrate access to the catalytic site .

- Serine Proteases (Peptidyl TFMKs) : Form low-barrier hydrogen bonds (LBHBs) with catalytic histidine-aspartate pairs, elevating His57 pKa to ~10–13 for optimal catalysis .

Biological Activity

Oleyl trifluoromethyl ketone (OTFK) is a compound characterized by its trifluoromethyl group, which enhances its chemical stability and reactivity. With the molecular formula C19H33F3O, OTFK has garnered attention for its biological activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This article provides a comprehensive overview of the biological activity of OTFK, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)

OTFK acts primarily as a potent inhibitor of FAAH, an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide and oleamide. By inhibiting FAAH, OTFK increases the levels of these endocannabinoids, which are involved in various physiological processes such as pain sensation, mood regulation, and inflammation control.

- Inhibition Efficiency : In studies using transfected COS-7 cells, OTFK demonstrated remarkable inhibition rates—95.7% for human FAAH and 94.8% for rat FAAH at a concentration of 10 µM .

| Property | Value |

|---|---|

| Molecular Formula | C19H33F3O |

| Inhibition Concentration | 10 µM |

| Inhibition Rate (Human FAAH) | 95.7% |

| Inhibition Rate (Rat FAAH) | 94.8% |

| Primary Localization | Endoplasmic reticulum |

Cellular Effects

OTFK's inhibition of FAAH leads to significant cellular effects. The elevation of fatty acid amides can modulate several signaling pathways:

- Increased Anandamide Levels : Anandamide plays a crucial role in pain modulation and neuroprotection.

- Potential Anti-inflammatory Effects : Elevated levels of fatty acid amides may contribute to reduced inflammation and pain relief.

Case Studies and Research Findings

- FAAH Inhibition Studies : A study highlighted that systematic modifications to the oleyl side chain led to enhanced potency in FAAH inhibitors. Variants with shorter saturated chains showed increased inhibitory activity, suggesting that chain length is critical for binding affinity .

- Cytotoxicity Assessments : Research evaluating various trifluoromethyl ketones, including OTFK, revealed that certain derivatives exhibited cytotoxic effects against human tumor cell lines. This suggests potential applications in cancer therapy .

- SARS-CoV Protease Inhibition : Another study explored trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease, demonstrating that compounds with similar structures to OTFK could exhibit time-dependent inhibition characteristics .

Dosage Effects in Animal Models

Research indicates that the effects of OTFK vary with dosage in animal models. At lower doses, it effectively inhibits FAAH activity and leads to increased levels of fatty acid amides without significant adverse effects observed at higher concentrations.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for handling and solubilizing OTK in biological assays?

OTK is supplied as an ethanol solution (≥98% purity) and requires careful solvent exchange for biological studies. To prepare aqueous solutions:

Evaporate ethanol under a nitrogen stream.

Dissolve the residue in DMSO or DMF (solubility: ~25 mg/mL).

Dilute further in PBS (pH 7.2) to ≤50 µg/mL to minimize organic solvent residues. Avoid prolonged storage of aqueous solutions (>24 hours) due to instability .

Q. How does OTK inhibit fatty acid amide hydrolase (FAAH), and what experimental evidence supports this mechanism?

OTK is a potent FAAH inhibitor, acting as a substrate analog. In COS-7 cells transfected with human or rat FAAH, 10 µM OTK inhibits ≥95% enzyme activity. This is attributed to its trifluoromethyl ketone group, which mimics the tetrahedral intermediate of FAAH’s catalytic hydrolysis, forming a covalent adduct with the active-site serine residue .

Q. What analytical methods are critical for characterizing OTK’s purity and structural identity?

- Purity assessment : Use HPLC with UV detection (e.g., C18 reverse-phase column, ethanol eluent).

- Structural confirmation : NMR (¹H, ¹³C, ¹⁹F) to verify the trifluoromethyl ketone moiety and oleyl chain geometry (Z-configuration at C10).

- Mass spectrometry : Confirm molecular weight (334.5 g/mol) via ESI-MS .

Advanced Research Questions

Q. How do trifluoromethyl ketones like OTK exhibit divergent inhibitory kinetics across enzyme classes (e.g., FAAH vs. HDACs)?

Trifluoromethyl ketones act as slow-binding inhibitors for some enzymes (e.g., HDACs 1, 2, 6) due to hydration-dependent zinc chelation, while displaying rapid kinetics for others (e.g., FAAH). For HDACs, hydrated OTK forms a stable tetrahedral adduct with the catalytic zinc ion, with additional hydrogen bonding to residues like Tyr782, as shown in docking studies .

Q. What synthetic strategies improve the yield of α-trifluoromethyl ketones like OTK?

- Radical trifluoromethylation : Use Ag(O₂CCF₂SO₂F) and O₂ for olefin oxidative trifluoromethylation.

- Electrophilic routes : React enol acetates or silyl enol ethers with trifluoromethylating agents (e.g., TMSCF₃). Avoid Grignard or halogen-lithium exchange due to poor reactivity with trifluoroacetate esters .

Q. How can structural modifications to OTK enhance selectivity for FAAH over off-target hydrolases?

- Chain length optimization : Shorter alkyl chains reduce lipophilicity and nonspecific binding.

- Stereoelectronic tuning : Replace the oleyl group with rigid aromatic linkers to exploit FAAH’s substrate tunnel geometry.

- Cross-reactivity screening : Test against serine hydrolases (e.g., MAGL, ABHD6) using activity-based protein profiling (ABPP) .

Q. What methodologies resolve contradictions in OTK’s reported solubility and stability across studies?

- Dynamic light scattering (DLS) : Monitor aggregate formation in PBS.

- LC-MS stability assays : Quantify degradation products under varying pH/temperature.

- Controlled solvent evaporation : Ensure complete ethanol removal (verified via ¹H NMR) before aqueous reconstitution .

Q. How do trifluoromethyl ketones interact with metalloenzymes beyond FAAH, and what computational tools predict these interactions?

- Docking studies : Use software like AutoDock Vina to model OTK’s hydrated form binding to zinc-containing active sites (e.g., HDAC6).

- MD simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories.

- QM/MM calculations : Evaluate the energy barrier for ketone hydration and adduct formation .

Q. Data Contradictions and Resolution

Q. Why do some trifluoromethyl ketone analogs (e.g., tetradecyl derivatives) lack FAAH inhibitory activity despite structural similarity to OTK?

Activity loss in saturated analogs (e.g., tetradecyl trifluoromethyl ketone) suggests the Z-olefin in OTK is critical for:

- Substrate channel accommodation : The bent geometry aligns with FAAH’s hydrophobic pocket.

- Transition-state stabilization : The double bond may enhance electron delocalization during catalysis. Experimental validation via X-ray crystallography of FAAH-OTK complexes is recommended .

Q. How can researchers reconcile discrepancies in OTK’s reported IC₅₀ values across cell-based vs. cell-free assays?

- Membrane permeability : Cell-based assays may underestimate potency due to limited OTK uptake. Use permeability enhancers (e.g., cyclodextrins).

- Cellular metabolism : Monitor OTK degradation via LC-MS in lysates.

- Enzyme source purity : Recombinant FAAH vs. tissue extracts may vary in cofactor availability .

Properties

IUPAC Name |

(Z)-1,1,1-trifluorononadec-10-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJGXPSMVNTNQL-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.